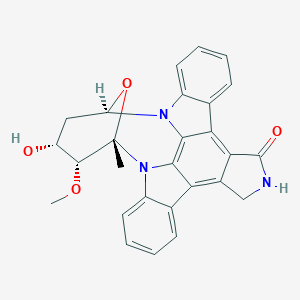

4'-Demethylamino-4'-hydroxystaurosporine

Description

4'-Demethylamino-4'-hydroxystaurosporine (hereafter referred to by its systematic name) is a staurosporine derivative belonging to the indolocarbazole family of natural products. It is structurally characterized by the replacement of the methylamino group at the 4' position with a hydroxyl group, a modification that alters its biological activity and selectivity compared to parent compounds. This compound was isolated from Streptomyces sanyensis PBLC04, a mangrove-derived bacterium, and has demonstrated notable antiamoebic activity against Acanthamoeba spp., including A. castellanii, A. griffini, and A. polyphaga .

While its anticancer activity is less prominent than other staurosporine derivatives, its lower cytotoxicity in murine macrophages (CC₅₀ = 5.20 ± 1.75 µM) relative to its antiparasitic IC₅₀ values (e.g., 0.92 ± 0.33 µM against A. castellanii cysts) suggests a favorable therapeutic window for antiparasitic applications .

Properties

CAS No. |

126572-73-4 |

|---|---|

Molecular Formula |

C27H23N3O4 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

(2S,3R,4R,6R)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C27H23N3O4/c1-27-25(33-2)18(31)11-19(34-27)29-16-9-5-3-7-13(16)21-22-15(12-28-26(22)32)20-14-8-4-6-10-17(14)30(27)24(20)23(21)29/h3-10,18-19,25,31H,11-12H2,1-2H3,(H,28,32)/t18-,19-,25-,27+/m1/s1 |

InChI Key |

OSJFVOAURBIGTC-IFGWQFMBSA-N |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)OC |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)OC |

Synonyms |

4'-demethylamino-4'-hydroxy-staurosporine 4'-demethylamino-4'-hydroxystaurosporine RK 286C RK-286C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Staurosporine Derivatives

Structural and Functional Modifications

Staurosporine derivatives are distinguished by substitutions at key positions (e.g., 4', 5', or 7') on the indolocarbazole scaffold. Below is a comparative analysis of structurally related compounds:

Activity Profiles and Selectivity

Antiparasitic Activity

- In contrast, 7-oxostaurosporine demonstrates broader antiparasitic activity, with IC₅₀ values 10–100 times lower than reference drugs like miltefosine .

Anticancer Activity

- 5'-Hydroxystaurosporine and 4′-N-methyl-5′-hydroxystaurosporine are superior in anticancer contexts, particularly against colon (HT-29, HCT-116) and liver (Huh 7.5) cancer lines, with IC₅₀ values in the low micromolar range .

- The parent compound, staurosporine , remains the most potent kinase inhibitor but suffers from high cytotoxicity, limiting therapeutic utility .

Kinase Inhibition and Mechanism

- This compound interacts with CDK2 kinase models, though its binding affinity is likely reduced compared to staurosporine due to the loss of the methylamino group, which is critical for hydrophobic interactions in kinase pockets .

- Derivatives like staurosporine M1 and M2 , engineered via heterologous expression, show enhanced selectivity for cancer cell lines, suggesting that targeted modifications can refine activity .

Toxicity and Therapeutic Potential

- This compound’s lower cytotoxicity compared to 7-oxostaurosporine and staurosporine positions it as a safer candidate for antiparasitic applications .

- In contrast, 5'-hydroxystaurosporine and 4′-N-methyl-5′-hydroxystaurosporine are prioritized in oncology due to their balance of potency and manageable toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.